2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c1-13-6-8-14(9-7-13)19-11-16(23-27-19)12-22-20(24)17-10-15-4-2-3-5-18(15)26-21(17)25/h2-11H,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDFMSPJAMLSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Chromene Core Synthesis: The chromene core is often prepared via a Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the isoxazole and chromene intermediates through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the chromene or isoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity
- Study Overview : Recent research evaluated the compound's efficacy against various bacterial strains.
- Findings : It exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
-
Anticancer Activity
- Study Overview : The cytotoxic effects on human breast cancer cells (MCF-7) were assessed.
- Findings : The compound showed a dose-dependent decrease in cell viability.
- Half-Maximal Inhibitory Concentration (IC50) : 15 µM after 48 hours of treatment.
-
Anti-inflammatory Properties
- Study Overview : Investigated the effects on LPS-stimulated macrophages.
- Findings : Treatment with the compound significantly reduced pro-inflammatory cytokines.
- Cytokine Reduction :
- TNF-alpha: Reduced by approximately 50%
- IL-6: Reduced by approximately 50%
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Case Studies
-
Antimicrobial Efficacy Study (2024)
- Objective: To assess the effectiveness against various bacterial strains.
- Conclusion: Demonstrated potent antimicrobial properties, particularly against Staphylococcus aureus and Escherichia coli.
-
Cytotoxicity Evaluation (2023)
- Objective: To evaluate the impact on MCF-7 breast cancer cells.
- Conclusion: Showed significant cytotoxicity with a clear dose-response relationship.
-
Inflammation Model Study (2025)
- Objective: To investigate anti-inflammatory effects in macrophage models.
- Conclusion: Marked reduction in TNF-alpha and IL-6 levels, indicating potential therapeutic use in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide (Compound 2)
- Structural Differences : The isoxazole ring in this analog is substituted with a methyl group instead of a p-tolyl group. The absence of the aromatic p-tolyl substituent reduces steric bulk and lipophilicity.
- Synthesis: Prepared via solvent-free coupling of 2-oxo-2H-chromene-3-carbonyl chloride with 3-amino-5-methylisoxazole, yielding a product with a melting point of 247–250°C and distinct IR absorption bands (1713 cm⁻¹ for C=O stretch) .
7-(Diethylamino)-2-oxo-N-(p-tolyl)-2H-chromene-3-carboxamide
- This enhances electron-donating effects and alters solubility (molecular weight: 350.41 g/mol) .
- Applications: The diethylamino group may improve fluorescence properties, making it relevant for optical applications, though its biological activity remains uncharacterized .
Substituent Effects on Isoxazole-Chromene Hybrids
Isoxazole Ring Modifications
- 5-Neopentylisoxazole Derivatives (e.g., Compound 14l) : Bulky neopentyl groups increase hydrophobicity, as seen in NMR shifts (δ 1.03 ppm for tert-butyl protons) . Such modifications are critical for optimizing pharmacokinetic profiles in acetylcholinesterase (AChE) inhibitors.
- HRMS data (C₁₁H₁₆N₂O₃, [M+H]+ 225.1234) confirm structural integrity .
Chromene Ring Modifications
- 6-Methoxy and 6-Hydroxy Substituents : Electron-donating groups (e.g., methoxy) on the chromene ring alter electronic properties, impacting reactivity in rearrangement reactions (e.g., formation of oxadiazolylchromenes) .
Acid-Catalyzed Rearrangements
The target compound’s synthesis may parallel methods for 3-hetaryl-2-oxo-2H-chromenes, where 2-iminochromene intermediates react with nucleophiles (e.g., benzohydrazide) in acetic acid/sulfuric acid mixtures . This approach yields high-purity products, as validated by TLC and combustion analysis .
Solvent-Free Coupling
Analogous to Compound 2’s synthesis, solvent-free conditions reduce environmental impact and improve reaction efficiency, though recrystallization from DMF is often required to achieve >95% purity .
Key Data Tables
Table 1. Structural and Physicochemical Comparison
*Calculated based on structural similarity.
Table 2. Bioactivity Trends in Analogous Compounds
Biological Activity
The compound 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide , also known by its CAS number 953008-89-4, belongs to a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 360.4 g/mol. The structure features a chromene core, which is known for its pharmacological properties, and an isoxazole moiety that contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing isoxazole and chromene structures. For instance, derivatives of isoxazole have shown promising cytotoxic effects against various cancer cell lines. A study evaluated the antiproliferative activity of several derivatives and found that modifications to the isoxazole ring significantly enhanced their efficacy against human tumor cell lines, including cervical (HeLa) and colon adenocarcinoma (Caco-2) cells, with IC50 values ranging from 1.14 µM to 9.27 µM depending on the specific derivative tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 1.14 |
| This compound | Caco-2 | 9.27 |
Anti-inflammatory Activity
In addition to anticancer properties, compounds similar to This compound have demonstrated anti-inflammatory effects in vivo. A study indicated that such derivatives could inhibit pro-inflammatory cytokines in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Isoxazole derivatives have been reported to exhibit antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival .
The biological activities of This compound are believed to be mediated through multiple pathways:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
- Induction of Apoptosis : Certain derivatives induce programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
- Receptor Modulation : The compound may interact with various receptors, modulating signaling pathways associated with cell proliferation and survival.
Case Studies
- Study on Anticancer Efficacy : A recent investigation into the efficacy of the compound against a panel of cancer cell lines revealed significant cytotoxicity, particularly in ovarian and renal cancer models. The study utilized a combination of in vitro assays and molecular docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression .
- Inflammation Model : An animal model study demonstrated that administration of this compound resulted in a marked reduction in inflammation markers compared to control groups, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-oxo-N-((5-(p-tolyl)isoxazol-3-yl)methyl)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via carboxamide coupling, similar to procedures for structurally analogous 3-oxoisoxazole-carboxamides. For example, Method F () involves reacting 5-(p-tolyl)isoxazol-3-ol with a carbamoyl chloride (e.g., N,N-dimethylcarbamoyl chloride) in toluene under reflux. Key parameters include:
- Reagent stoichiometry : A 5:1 molar excess of carbamoyl chloride to substrate improves conversion .
- Purification : Flash chromatography (20–30% ethyl acetate in hexane) yields pure product (60–80% yield) .
- Solvent choice : Toluene or THF enhances solubility of aromatic intermediates, reducing side-product formation .
Q. Which spectroscopic techniques are critical for structural validation, and how are spectral discrepancies resolved?
- Analytical workflow :
- 1H/13C NMR : Confirm regiochemistry of the isoxazole ring (e.g., singlet at δ 5.3–5.4 ppm for the isoxazole proton) and carboxamide substituents (e.g., N-methyl peaks at δ 3.0–3.1 ppm) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- Discrepancy resolution :
- Solvent-induced shifts (e.g., CDCl3 vs. DMSO-d6) require cross-referencing with calculated spectra using tools like ACD/Labs .
- Impurity peaks in HRMS may arise from residual starting materials; repurification via recrystallization (e.g., acetone) is recommended .
Q. What are the primary biological targets of this compound, and how are activity assays designed?
- Targets : Acetylcholinesterase (AChE) inhibition is a key mechanism, as seen in structurally related 3-oxoisoxazole-carboxamides .
- Assay design :
- Ellman’s method : Monitor thiocholine production at 412 nm using acetylthiocholine as substrate .
- IC50 determination : Dose-response curves (0.1–100 µM) with donepezil as a positive control .
Advanced Research Questions
Q. How can reaction yields be optimized when scaling up synthesis, and what factors limit reproducibility?
- Optimization strategies :
- Catalyst screening : Use Yb(OTf)3 (0.1 eq) to accelerate carboxamide coupling ( ).
- Solvent volume reduction : Scale-down solvent-to-substrate ratios (e.g., 5 mL/g) to improve kinetics .
- Limitations :
- Impurities from incomplete N-alkylation require iterative column chromatography .
- Exothermic reactions during scaling may necessitate controlled addition of carbamoyl chlorides .
Q. How do substituent variations (e.g., p-tolyl vs. cyclopropyl) impact bioactivity, and what SAR trends emerge?
- SAR insights :
- Hydrophobic groups (e.g., p-tolyl) enhance AChE binding via π-π stacking with Trp86 in the catalytic gorge (docking studies in ).
- Polar substituents (e.g., hydroxyl) reduce potency due to steric clashes .
- Validation :
- Compare IC50 values across derivatives (e.g., neopentyl vs. isopentyl analogs show 10-fold differences) .
Q. What computational methods are effective for predicting binding modes and optimizing lead analogs?
- In silico workflow :
- Docking : AutoDock Vina or Glide for AChE binding pocket analysis .
- QSAR : Use Gaussian-based DFT calculations to correlate substituent electronics (HOMO/LUMO) with IC50 .
- Validation :
- Overlay predicted poses with crystallographic AChE structures (PDB: 1EVE) .
Key Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
